2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

Description

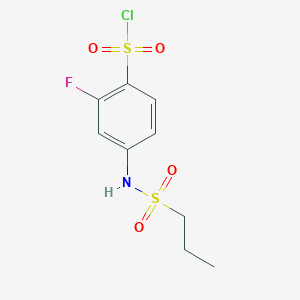

2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a fluorine atom at the 2-position and a propane-1-sulfonamido group at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely explored in pharmaceutical and materials science research . Notably, CymitQuimica has discontinued its commercial availability, limiting its accessibility for current applications .

Its molecular formula is C₉H₁₁ClFNO₄S₂, with a sulfonyl chloride group (-SO₂Cl) that confers high reactivity toward nucleophiles, enabling facile derivatization into sulfonamides or sulfonate esters.

Properties

IUPAC Name |

2-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-7-3-4-9(8(11)6-7)18(10,15)16/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUWEYGSOPXAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

Nitration: : The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.

Reduction: : The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.

Sulfonation: : The amino group is sulfonated to form 2-fluoro-4-aminobenzene-1-sulfonic acid.

Amidation: : The sulfonic acid group is converted to a sulfonamide group by reacting with propane-1-sulfonyl chloride, resulting in 2-fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonic acid.

Chlorination: : Finally, the sulfonic acid group is converted to a sulfonyl chloride group, producing this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.

Reduction: : Derivatives with reduced functional groups, such as amines.

Substitution: : Substituted derivatives where the sulfonyl chloride group is replaced by other functional groups.

Scientific Research Applications

2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: : The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

- 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride (CID 20117133):

- This isomer differs in the fluorine position (3- vs. 2-fluoro), altering electronic effects on the benzene ring. The propane-1-sulfonamido group remains identical.

- Predicted collision cross-section (CCS) data for mass spectrometry:

- [M+H]+: 167.6 Ų

- [M+Na]+: 176.4 Ų .

- 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride (CAS 1183324-12-0): Features an isopropyl sulfonamido group (propane-2-sulfonamido), increasing steric hindrance compared to the linear propane-1-sulfonamido group. No physicochemical or synthesis data are available, highlighting a research gap .

Substituent Variations

- 4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38): Replaces the propane-1-sulfonamido group with a 3-fluorobenzyloxy substituent. Synthesized in 92% yield, indicating efficient preparation compared to sulfonamido derivatives .

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CymitQuimica Ref: 10-F320450):

Table 1: Key Properties of Selected Sulfonyl Chlorides

Functional and Application Differences

- Biological Activity :

- Arylsulfonyl chlorides like 4-(biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride (Compound 36) are precursors to ADAM-17 inhibitors, demonstrating their utility in cancer therapeutics . The propane-1-sulfonamido group in the main compound may offer unique hydrogen-bonding interactions for target binding.

- Analytical Utility :

- The main compound’s predicted CCS values (e.g., 167.6 Ų for [M+H]+) aid in mass spectrometry-based identification, though analogous data for other derivatives are lacking .

Biological Activity

2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure, featuring a fluorine atom and sulfonyl chloride functional groups, enhances its biological activity and interaction with various targets.

- Molecular Formula : C₉H₁₁ClFNO₄S₂

- Molecular Weight : 315.77 g/mol

- CAS Number : 1016719-20-2

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer signaling pathways. Research indicates that compounds with similar structures can effectively modulate the activity of Raf kinases, which play a critical role in cell proliferation and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | Raf Kinase | Inhibition | TBD | Potential therapeutic role in oncology |

| 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride | Raf Kinase | Inhibition | TBD | Different alkyl chain configuration |

| 4-Methoxybenzene sulfonyl chloride | Various Enzymes | Electrophilic activity | TBD | Lacks amino functionality |

Inhibition of Raf Kinases

In a study exploring the inhibition of Raf kinases, compounds structurally similar to this compound demonstrated significant binding affinity and selectivity towards the kinase-inactive conformation. This suggests that modifications to the sulfonamide group can enhance potency against specific cancer pathways .

Interaction Studies

Further investigations into the binding interactions revealed that the fluorine atom at the 2-position enhances the compound's ability to interact with target enzymes. This was confirmed through molecular docking studies, which indicated favorable interactions within the active sites of Raf kinases .

Research Findings

Recent research has focused on synthesizing various analogs of sulfonamide compounds to evaluate their biological activities. The presence of the sulfonamide group is crucial for the modulation of enzymatic activity, particularly in cancer treatment contexts. The following findings highlight the significance of this compound:

- Selectivity and Efficacy : Compounds similar to this compound have shown selective inhibition against multiple kinases involved in oncogenic signaling pathways.

- Potential for Drug Development : The unique structural features allow for further optimization in drug design, aiming for enhanced efficacy and reduced side effects .

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sequential functionalization of a fluorobenzene precursor. A common route includes:

Sulfonation : Reacting 4-fluoroaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Sulfonamide Formation : Introducing the propane-1-sulfonamido group via nucleophilic substitution using propane sulfonamide under basic conditions (e.g., pyridine or triethylamine) .

Purification : Isolation via column chromatography or recrystallization to achieve high purity (>95%).

Key challenges include controlling regioselectivity during sulfonation and avoiding hydrolysis of the sulfonyl chloride group .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. The fluorine atom induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (CHClFNOS, theoretical MW: 315.76 g/mol).

- Collision Cross-Section (CCS) Analysis : Predicted CCS values (e.g., 167.6 Ų for [M+H]) via computational tools like MOBCAL or IM-MS experiments aid in structural validation .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to the reactive sulfonyl chloride group.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis.

- Disposal : Neutralize with cold sodium bicarbonate before disposal as hazardous waste (UN# 3261, Class 8) .

Advanced Research Questions

Q. How do the fluorine and sulfonamido groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects : The fluorine atom at the 2-position enhances electrophilicity of the sulfonyl chloride via inductive effects, facilitating nucleophilic attack (e.g., by amines or alcohols).

- Steric Hindrance : The propane-1-sulfonamido group at the 4-position may restrict access to the sulfonyl chloride, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF) .

- Competitive Reactivity : Computational DFT studies (e.g., Gaussian 09) can model transition states to predict regioselectivity in multi-step reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., carbonic anhydrase), leveraging the sulfonamide’s known role as a zinc-binding group.

- Pharmacokinetic Modeling : Predict ADMET properties using SwissADME; the compound’s logP (~2.5) suggests moderate membrane permeability.

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of protein-ligand complexes over time .

Q. How can the compound be used in synthesizing protease inhibitors or enzyme probes?

Methodological Answer:

- Protease Inhibitors : React the sulfonyl chloride with a target-specific peptide scaffold (e.g., ketobenzoxazole) to form covalent inhibitors. For example:

- Couple with a tripeptide (e.g., Val-Pro-Lys) via sulfonamide bond formation.

- Validate inhibition kinetics using fluorogenic substrates (e.g., Km and kcat determination) .

- Activity-Based Probes (ABPs) : Conjugate with a fluorescent tag (e.g., BODIPY) via nucleophilic substitution. Apply in gel-based profiling (SDS-PAGE) to visualize enzyme activity in cellular lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.